molecular formula C8H9NO3 B13346305 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13346305
M. Wt: 167.16 g/mol
InChI Key: GKYOZDXAAXWQOG-UHFFFAOYSA-N
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Description

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an oxazole heterocycle. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazole motifs in drug discovery, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(1,3-oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(1-2-8)3-6-4-9-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI Key

GKYOZDXAAXWQOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=CO2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives .

Scientific Research Applications

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous cyclopropane carboxylic acid derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

1-Ethylcyclopropane-1-carboxylic Acid (CAS 150864-95-2)
  • Structure : Cyclopropane ring with an ethyl substituent.
  • Molecular Formula : C₆H₁₀O₂.
  • Key Differences : Lacks heterocyclic groups; simpler alkyl chain reduces steric hindrance and electronic complexity.
  • Applications : Primarily used as a chemical building block in organic synthesis .
trans-2-Cyanocyclopropane-1-carboxylic Acid (CAS 39891-82-2)
  • Structure: Cyclopropane with a cyano group at the trans position.
  • Molecular Formula: C₅H₅NO₂.
  • Key Differences: The electron-withdrawing cyano group increases acidity (pKa ~1.5–2.5) compared to alkyl-substituted derivatives.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic Acid (CAS 1538091-62-1)
  • Structure : Cyclopentane ring substituted with a methyl-oxazole group.
  • Molecular Formula: C₁₀H₁₃NO₃.
  • Key Differences: Larger ring size (cyclopentane vs. The methyl-oxazole group may enhance lipophilicity .
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 845546-16-9)
  • Structure : Pyrrolidone ring fused with a cyclopropane-methyl group.
  • Molecular Formula: C₉H₁₃NO₃.
  • Key Differences : The pyrrolidone moiety introduces hydrogen-bonding capacity, improving solubility in polar solvents. Used in biochemical research .

Physicochemical Properties and Stability

Compound Molecular Weight Solubility (Predicted) Stability Notes
1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid ~197.19 Moderate in DMSO/water Susceptible to ring-opening under strong acids/bases
1-Ethylcyclopropane-1-carboxylic acid 114.14 High in organic solvents Stable under ambient conditions
trans-2-Cyanocyclopropane-1-carboxylic acid 111.10 Low in water Degrades above 200°C
1-(3-Methyl-oxazol-5-yl)cyclopentane-1-carboxylic acid 195.21 Low in water Stable up to 150°C

Key Observations :

  • The oxazole group in the target compound may improve π-π stacking interactions in biological systems compared to non-aromatic derivatives.
  • Cyclopropane derivatives with electron-withdrawing groups (e.g., cyano) exhibit higher acidity, influencing their reactivity in coupling reactions .

Biological Activity

1-(Oxazol-5-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with an oxazole group and a carboxylic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
  • Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer research.
  • Plant Growth Regulation : Similar compounds have been observed to influence plant growth and stress responses, indicating potential agricultural applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several carboxylic acid derivatives, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)4 µg/mL

Table 1: Antimicrobial activity of this compound compared to standard antibiotics.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa25
MCF730

Table 2: Cytotoxic effects of this compound on cancer cell lines.

The proposed mechanism involves the modulation of key signaling pathways related to apoptosis and cell cycle regulation. Studies utilizing molecular docking simulations suggest that the compound may interact with specific protein targets, influencing their activity.

Case Studies

Several case studies have explored the application of similar compounds in agricultural settings. For example, derivatives of cyclopropane carboxylic acids have been shown to enhance plant resilience against pathogens by modulating ethylene biosynthesis pathways.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (%)Key ByproductsReference
Rh(II)-Catalyzed CycloadditionRh2_2(OAc)4_46592Oxazole dimer
Cu(I)-Mediated Ylide ReactionCu(OTf)2_24888Unreacted diazo compound

Q. Table 2. Analytical Parameters for Structural Validation

TechniqueCritical Peaks/ParametersReference
1H^1H-NMRδ 1.2 ppm (cyclopropane CH2_2), δ 4.3 ppm (methylene)
X-ray CrystallographyC–C bond length: 1.54 Å (cyclopropane)
HPLC-MS (ESI+)[M+H]+^+ m/z 196.1, retention time 8.2 min

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